molecular formula C16H13N5O9S2 B13976147 1H-Pyrazole-3-carboxylic acid, 4-((5-amino-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- CAS No. 63400-64-6

1H-Pyrazole-3-carboxylic acid, 4-((5-amino-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-

Cat. No.: B13976147
CAS No.: 63400-64-6
M. Wt: 483.4 g/mol
InChI Key: VBYWTDIEYSAZHP-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-3-carboxylic acid, 4-((5-amino-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- is a structurally complex azo-pyrazole derivative characterized by:

  • A pyrazole core substituted with a carboxylic acid group at position 2.
  • Sulfophenyl groups at positions 1 and 4 (on the phenyl rings).
  • An azo (-N=N-) linkage connecting the pyrazole ring to a 5-amino-2-sulfophenyl group.

This compound is closely related to FD&C Yellow No. 5 (CAS 1934-21-0), a well-known food colorant, but differs by the presence of an amino group on the 2-sulfophenyl moiety . Its synthesis involves diazotization and coupling reactions, similar to industrial azo dye production methods .

Properties

CAS No.

63400-64-6

Molecular Formula

C16H13N5O9S2

Molecular Weight

483.4 g/mol

IUPAC Name

4-[(5-amino-2-sulfophenyl)diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H13N5O9S2/c17-8-1-6-12(32(28,29)30)11(7-8)18-19-13-14(16(23)24)20-21(15(13)22)9-2-4-10(5-3-9)31(25,26)27/h1-7,13H,17H2,(H,23,24)(H,25,26,27)(H,28,29,30)

InChI Key

VBYWTDIEYSAZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=CC(=C3)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Biological Activity

1H-Pyrazole-3-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of the compound 1H-Pyrazole-3-carboxylic acid, 4-((5-amino-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- (hereafter referred to as "the compound"), detailing its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of the compound typically involves multi-step reactions that integrate various functional groups conducive to biological activity. The incorporation of the azo group is particularly noteworthy as it enhances solubility and bioavailability.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity at concentrations as low as 1 μM .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

CompoundCancer TypeIC50 (μM)Mechanism of Action
Compound AMDA-MB-2311.0Apoptosis induction via caspase activation
Compound BHepG22.5Cell cycle arrest
Compound CA549 (Lung)10.0Microtubule destabilization

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it exhibits activity against various bacterial strains, with a minimum inhibitory concentration (MIC) showing effectiveness against Staphylococcus aureus and Bacillus subtilis at higher concentrations .

Table 2: Antimicrobial Efficacy of Selected Pyrazole Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound DStaphylococcus aureus25
Compound EBacillus subtilis12.5
Compound FEscherichia coliNot active

Anti-inflammatory and Antiviral Activities

The compound's potential as an anti-inflammatory agent has been investigated through various assays demonstrating inhibition of pro-inflammatory cytokines. Additionally, derivatives of pyrazole have shown promise in antiviral applications, particularly against HIV reverse transcriptase .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar pyrazole compounds:

  • Case Study on Anticancer Effects :
    • A study assessed the effects of a closely related pyrazole derivative on prostate cancer cells and found significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Study :
    • Another investigation focused on the antimicrobial properties of pyrazole derivatives against fungal pathogens, revealing that certain modifications enhanced antifungal efficacy significantly compared to standard treatments .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of the compound with target proteins involved in cancer progression and microbial resistance. These studies indicate that specific functional groups within the pyrazole structure facilitate strong binding affinities with critical amino acid residues in target enzymes .

Comparison with Similar Compounds

Key Observations :

  • The dual sulfonic acid groups improve water solubility, similar to FD&C Yellow No. 5, but the amino group may alter pH sensitivity .
  • Replacement of sulfophenyl with chlorophenyl (as in CAS 1210492-11-7) reduces hydrophilicity and increases steric bulk .

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Preparation of Sodium Dihydroxytartrate
  • Tartaric acid is slowly added to a mixture of nitric acid, sulfuric acid, and fuming sulfuric acid at approximately 20 °C.
  • The mixture is stirred and reacted at constant temperature for 0.5 hours.
  • Water is added, and the reaction continues for 48 hours at constant temperature.
  • The reaction mixture is neutralized with sodium carbonate (temperature maintained below 20 °C), filtered, washed, and dried to obtain sodium dihydroxytartrate.
Preparation of Phenylhydrazine Sulfonic Acid
  • Sodium carbonate is dissolved in hot water (13 times the mass of sodium carbonate).
  • p-Aminobenzenesulfonic acid is added and stirred.
  • After cooling, concentrated sulfuric acid is slowly added, maintaining temperature below 5 °C.
  • Sodium nitrite solution (1:2 mass ratio) is slowly added at 3–5 °C for diazotization.
  • The reaction mixture is strongly acidic and is centrifuged and washed to isolate the diazonium salt.
  • Caution: Diazonium salts are explosive when dry or heated.
Coupling Reaction to Form the Azo Compound
  • Crystalline sodium sulfite is dissolved in water (1.5 times the mass of sodium sulfite).
  • The diazonium salt is slowly added under strong stirring at 0–5 °C until the solution turns bright orange and weakly alkaline.
  • Stirring continues for 1 hour.
  • The mixture is heated to boiling, and hydrochloric acid is slowly added over 0.5 hours.
  • Zinc powder is added gradually until the solution becomes colorless, and white flake crystals precipitate.
  • The mixture is cooled overnight, filtered, and dried to obtain phenylhydrazine p-sulfonic acid.
Final Coupling and Crystallization
  • Sodium dihydroxytartrate is dissolved in water and slowly acidified with hydrochloric acid at 30 °C.
  • Phenylhydrazine sulfonic acid is dissolved in water and neutralized with sodium hydroxide.
  • The neutralized solution is added to the sodium dihydroxytartrate solution and reacted at 80 °C for about 1 hour.
  • The mixture is cooled to room temperature and allowed to stand for 12 hours, precipitating a yellow solid.
  • The crude product is filtered and can be purified by dissolving in water at 60 °C, adjusting pH to weakly alkaline with sodium carbonate, salting out with refined salt (sodium chloride), cooling, crystallizing, and drying to yield the final compound.

Alternative Preparation Routes

  • The compound can also be prepared by coupling p-aminobenzenesulfonic acid with 1-(p-sulfophenyl)-3-carboxy-5-pyrazolone after diazotization.
  • This route emphasizes the diazotization of the sulfonated aromatic amine followed by azo coupling with the pyrazolone derivative.

Data Table: Preparation Steps Summary

Step No. Process Key Reagents & Conditions Notes & Safety
1 Sodium dihydroxytartrate prep. Tartaric acid + HNO3 + H2SO4 + fuming H2SO4, 20 °C, 48 h Neutralize with Na2CO3, filter, dry
2 Phenylhydrazine sulfonic acid p-Aminobenzenesulfonic acid + Na2CO3 + H2SO4 + NaNO2, 3–5 °C Diazotization; diazonium salts are explosive when dry
3 Sulfite addition & reduction Na2SO3 + diazonium salt, 0–5 °C; heat + HCl + Zn powder Formation of phenylhydrazine p-sulfonic acid
4 Coupling with dihydroxytartrate Sodium dihydroxytartrate + phenylhydrazine sulfonic acid, 80 °C, 1 h Precipitation and crystallization to final product

Research Findings and Notes

  • The diazotization step requires careful temperature control (below 5 °C) to prevent decomposition and explosion of diazonium salts.
  • The coupling reaction with pyrazolone derivatives is sensitive to pH and temperature, optimized at weakly alkaline to neutral conditions.
  • The use of sodium chloride for salting out improves crystallization and purity of the final product.
  • The entire process involves multiple purification steps, including filtration, washing, and recrystallization, to ensure high purity.
  • Alternative synthetic routes involve direct coupling of diazotized sulfonated aromatic amines with pyrazolone derivatives without intermediate hydrazine sulfonic acid isolation.
  • The compound's sulfonic acid groups enhance water solubility, facilitating purification by aqueous methods.

Q & A

Q. Q1. What is the standard synthetic route for preparing this pyrazole derivative, and what critical reaction conditions must be controlled?

The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid using HCl and NaNO₂, followed by coupling with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its esters . Key parameters include:

  • Temperature control (0–5°C during diazotization to prevent premature decomposition).
  • pH adjustment (maintained at 8–9 during coupling to ensure azo bond formation).
  • Purification via salting-out or ion-exchange chromatography to isolate the trisodium salt .

Q. Q2. How is the structural identity of this compound confirmed in academic research?

Methodological approaches include:

  • UV-Vis spectroscopy : Verify λmax (e.g., ~428 nm for FD&C Yellow No.5 derivatives) .
  • NMR spectroscopy : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and pyrazole ring protons (δ 5.5–6.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm azo bond geometry (e.g., torsion angles < 10° for planar configurations) .

Q. Q3. What are the primary applications of this compound in material science?

It is widely studied as a chromophore in dyes (e.g., FD&C Yellow No.5) due to its sulfonic acid groups, which enhance water solubility and binding to substrates like textiles or food matrices .

Advanced Research Questions

Q. Q4. How can computational methods predict the tautomeric stability of this azo-pyrazole compound?

Advanced studies employ:

  • Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers (ΔG < 2 kcal/mol favors the keto form in aqueous media) .
  • Molecular docking : Simulate interactions with biological targets (e.g., proteins) to assess stability in physiological environments .
  • Solvent modeling : Polarizable continuum models (PCM) predict tautomer prevalence in solvents like water vs. DMSO .

Q. Q5. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Mitigation includes:

  • Variable-temperature NMR : Track proton exchange rates to identify labile hydrogens (e.g., enolic -OH) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₀N₄O₈S₂) and rule out adducts .
  • Comparative analysis : Cross-reference with structurally analogous dyes (e.g., Procion MX derivatives) .

Q. Q6. How does pH influence the photostability of this compound in aqueous solutions?

Methodological workflow:

  • Accelerated light exposure : Use UV chambers (λ = 365 nm) to simulate degradation.
  • HPLC monitoring : Quantify degradation products (e.g., sulfophenyl fragments) at pH 2–12. Results show maximal stability at pH 4–6 due to minimized hydrolysis of sulfonic acid groups .
  • Kinetic modeling : Fit degradation data to first-order kinetics to derive half-lives (t½ ≈ 120 hrs at pH 5) .

Q. Q7. What modifications enhance the biological activity of this compound for therapeutic studies?

Advanced derivatization approaches:

  • Introduction of electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to improve binding to enzymes like cyclooxygenase-2 (IC₅₀ reduced by 40% in in vitro assays) .
  • Metal complexation : Coordinate with Cu(II) or Fe(III) to study antioxidant activity via DPPH radical scavenging assays .

Methodological Best Practices

Q. Q8. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Ion-pair HPLC : Use C18 columns with 0.1% trifluoroacetic acid in the mobile phase to separate sulfonated byproducts .
  • Capillary electrophoresis (CE) : Achieve high-resolution separation of isomers (e.g., ortho vs. para sulfonation) .

Q. Q9. How to design experiments assessing the compound’s compatibility with polymeric matrices?

  • Differential scanning calorimetry (DSC) : Measure glass transition temperature (Tg) shifts in polymer blends.
  • FTIR mapping : Detect hydrogen bonding between sulfonic acid groups and polymer chains (e.g., shifts in -SO₃H stretching at 1040 cm⁻¹) .

Stability and Safety Considerations

Q. Q10. What are the critical storage conditions to prevent decomposition?

  • Temperature : Store at ≤4°C to suppress thermal hydrolysis of the azo bond .
  • Light exclusion : Use amber vials to prevent photodegradation (e.g., 30% loss in absorbance after 48 hrs under UV light) .
  • Moisture control : Maintain relative humidity <30% to avoid deliquescence of sodium salts .

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